molecular formula C16H18N2O3S B5805556 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide CAS No. 5539-99-1

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide

Cat. No.: B5805556
CAS No.: 5539-99-1
M. Wt: 318.4 g/mol
InChI Key: BILLZXCXJGLCDX-UHFFFAOYSA-N
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Description

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Another method involves the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . The Fiesselmann and Hinsberg syntheses are also significant methods for the preparation of thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups into the thiophene ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-ethyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Properties

IUPAC Name

5-ethyl-4-methyl-2-[(2-phenoxyacetyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-3-12-10(2)14(15(17)20)16(22-12)18-13(19)9-21-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILLZXCXJGLCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)COC2=CC=CC=C2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970736
Record name N-(3-Carbamoyl-5-ethyl-4-methylthiophen-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5539-99-1
Record name N-(3-Carbamoyl-5-ethyl-4-methylthiophen-2-yl)-2-phenoxyethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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